5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a prop-1-en-2-yl group and a carbaldehyde group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride typically involves the functionalization of pyridine derivatives. One common method includes the reaction of 3-pyridinecarboxaldehyde with prop-1-en-2-yl halides under basic conditions to introduce the prop-1-en-2-yl group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-1-en-2-yl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-(prop-1-en-2-yl)pyridine-3-carboxylic acid.
Reduction: Formation of 5-(prop-1-en-2-yl)pyridine-3-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-(Prop-1-en-2-yl)pyridine-2-carbaldehyde: Similar structure but with the carbaldehyde group at the 2-position.
5-(Prop-1-en-2-yl)pyridine-4-carbaldehyde: Similar structure but with the carbaldehyde group at the 4-position.
Uniqueness
5-(Prop-1-en-2-yl)pyridine-3-carbaldehyde hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carbaldehyde group on the pyridine ring can significantly impact the compound’s chemical properties and interactions with biological targets.
Properties
CAS No. |
2613385-64-9 |
---|---|
Molecular Formula |
C9H10ClNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.